molecular formula C8H10BFO2 B1338153 (4-Fluoro-2,3-dimethylphenyl)boronic acid CAS No. 211495-31-7

(4-Fluoro-2,3-dimethylphenyl)boronic acid

Cat. No. B1338153
M. Wt: 167.98 g/mol
InChI Key: JACGHVGDEQRIFL-UHFFFAOYSA-N
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Description

“(4-Fluoro-2,3-dimethylphenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H10BFO2 . It is used as a reactant in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “(4-Fluoro-2,3-dimethylphenyl)boronic acid” consists of a phenyl ring substituted with fluorine, boronic acid, and two methyl groups .


Chemical Reactions Analysis

“(4-Fluoro-2,3-dimethylphenyl)boronic acid” can participate in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It can also be used in Suzuki coupling reactions .


Physical And Chemical Properties Analysis

“(4-Fluoro-2,3-dimethylphenyl)boronic acid” is a solid compound with a molecular weight of 167.98 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

  • Fluorescent Probes

    • Summary of Application : Fluorescent probes are sensitive, selective, non-toxic in detection and thus provided a new solution in biomedical, environmental monitoring, and food safety .
    • Methods of Application : The design of fluorescent probe requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes and the introduction of target groups .
    • Results or Outcomes : Due to their unique optical properties and high sensitivity, fluorescent probes and organic small molecule fluorescent probes have been widely used in various fields such as biomedical, environmental monitoring, and food safety .
  • Amyloid Binding Dye

    • Summary of Application : Small molecule fluorescent probes are indispensable tools for a broad range of biological applications .
    • Methods of Application : The newly developed probes with varied electronic properties show tunable absorption and emission in the visible region with large Stokes shifts .
    • Results or Outcomes : These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) .
  • Biomolecular Applications

    • Specific Scientific Field : Biochemistry
    • Summary of Application : The unique features of perfluorinated compounds have reached the attention of the biochemists’ audience . This includes fluorous microarrays and their combination with Mass-Spectroscopy (MS) techniques, protein properties modification by the introduction of local fluorous domains .
    • Methods of Application : The basic concepts of fluorous chemistry are introduced and its main biomolecular applications are illustrated .
    • Results or Outcomes : Fluorous chemistry has brought forth numerous applicative innovations that stretch among different fields: from catalysis to separation science, from supramolecular to materials and analytical chemistry .
  • Advanced Biomedical Applications

    • Specific Scientific Field : Biomedical Engineering
    • Summary of Application : Fluorinated polymers constitute a unique class of materials that exhibit a combination of suitable properties for a wide range of applications .
    • Methods of Application : These materials are used due to their outstanding chemical resistance, thermal stability, low friction coefficients and electrical properties .
    • Results or Outcomes : Fluorinated polymers presenting stimuli-responsive properties have found widespread industrial and commercial applications .
  • Fluorescent Nanomaterials for Synthesis and Biomedical Applications

    • Specific Scientific Field : Nanotechnology
    • Summary of Application : With the rapid development of nanotechnology, new types of fluorescent nanomaterials (FNMs) have been springing up in the past two decades . The nanometer scale endows FNMs with unique optical properties which play a critical role in their applications in bioimaging and fluorescence-dependent detections .
    • Methods of Application : The optimal experimental conditions of synthesis contribute to the most suitable size, morphology and stability of fluorescent nanomaterials .
    • Results or Outcomes : The unique optical properties and high sensitivity of FNMs have led to their wide use in various fields such as biomedical, environmental monitoring, and food safety .
  • Research Progresses and Applications of Fluorescent Protein Antibodies

    • Specific Scientific Field : Molecular Biology
    • Summary of Application : Since the discovery of fluorescent proteins (FPs), their rich fluorescence spectra and photochemical properties have promoted widespread biological research applications .
    • Methods of Application : With the continuous development of FPs, antibodies targeting FPs have emerged . The antibody, a class of immunoglobulin, is the main component of humoral immunity that explicitly recognizes and binds antigens .
    • Results or Outcomes : This review provides an overview of various FPs, the research progress of their antibodies, particularly nanobodies, and advanced applications of nanobodies targeting FPs .

Safety And Hazards

“(4-Fluoro-2,3-dimethylphenyl)boronic acid” is classified as a hazardous substance. It may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(4-fluoro-2,3-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACGHVGDEQRIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514405
Record name (4-Fluoro-2,3-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-2,3-dimethylphenyl)boronic acid

CAS RN

211495-31-7
Record name B-(4-Fluoro-2,3-dimethylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211495-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Fluoro-2,3-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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